molecular formula C13H13NO4S3 B4011691 3-(1,1-dioxidotetrahydro-3-thienyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

3-(1,1-dioxidotetrahydro-3-thienyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4011691
M. Wt: 343.4 g/mol
InChI Key: FXBANHZGPICQGQ-WDZFZDKYSA-N
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Description

3-(1,1-Dioxidotetrahydro-3-thienyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a rhodanine (2-thioxo-thiazolidin-4-one) derivative characterized by two distinct substituents:

  • A 5-methyl-2-furylmethylene group at position 5, contributing electron-donating effects and modulating steric interactions .

Rhodanine derivatives are widely studied for their biological activities, including antimicrobial, antiviral, and enzyme-inhibiting properties. The structural uniqueness of this compound lies in its hybrid substituents, combining a sulfone-modified thiophene ring and a methylated furan, which may synergistically influence its reactivity and pharmacological profile .

Properties

IUPAC Name

(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S3/c1-8-2-3-10(18-8)6-11-12(15)14(13(19)20-11)9-4-5-21(16,17)7-9/h2-3,6,9H,4-5,7H2,1H3/b11-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBANHZGPICQGQ-WDZFZDKYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1,1-dioxidotetrahydro-3-thienyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H15N2O4SC_{15}H_{15}N_{2}O_{4}S with a molecular weight of approximately 311.37 g/mol. The structural characteristics include a thiazolidinone ring fused with a furan moiety, contributing to its biological activity.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have shown activity against various gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for related compounds were reported to range from 16 to 32 mg/mL against Staphylococcus aureus .

Anticancer Activity

Thiazolidinones have been studied for their anticancer effects. In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A specific study found that thiazolidinone derivatives exhibited IC50 values indicating effective cytotoxicity against several cancer cell lines .

Anti-inflammatory and Analgesic Effects

Compounds within this class have also displayed anti-inflammatory properties. They have been shown to inhibit key inflammatory mediators, suggesting potential use in treating inflammatory diseases. For example, some derivatives were effective in reducing edema in animal models .

Antidiabetic Properties

Thiazolidinones are recognized for their antidiabetic effects, particularly through the activation of PPAR-gamma receptors, which play a crucial role in glucose metabolism and insulin sensitivity. Studies have indicated that these compounds can lower blood glucose levels in diabetic models .

The biological activities of thiazolidinone derivatives are attributed to their ability to interact with specific biological targets:

  • Enzyme Inhibition : Many thiazolidinones act as enzyme inhibitors (e.g., proteases), disrupting critical pathways in microbial and cancer cell metabolism.
  • Receptor Modulation : Activation of nuclear receptors like PPAR-gamma enhances metabolic processes beneficial for diabetic conditions.
  • Apoptosis Induction : Certain derivatives trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

StudyBiological ActivityFindings
Zvarec et al. (2023)AntimicrobialMIC values of 16–32 mg/mL against Staphylococcus aureus
Mendgen et al. (2021)AnticancerIC50 values indicating significant cytotoxicity against various cancer cell lines
Recent Review (2021)Anti-inflammatoryDemonstrated reduction in edema in animal models

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares the target compound with structurally related rhodanine derivatives:

Compound Name Substituent at Position 3 Substituent at Position 5 Molecular Weight (g/mol) Key Features References
Target Compound 1,1-Dioxidotetrahydro-3-thienyl 5-Methyl-2-furylmethylene ~357.45 (calculated) Hybrid sulfone-furan system; balanced lipophilicity and redox activity
3-(1,1-Dioxido-4H-thiophen-3-yl)-5-(2-fluorobenzylidene)-2-thioxo-thiazolidin-4-one 1,1-Dioxidotetrahydro-3-thienyl 2-Fluorobenzylidene 357.45 Enhanced electron withdrawal via fluorine; lower solubility vs. furan
(5Z)-3-Benzyl-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one Benzyl 5-(3,4-Dichlorophenyl)furylmethylene 449.34 Dichlorophenyl group increases steric bulk; potent antimicrobial activity
(5Z)-5-(Azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-one None (unsubstituted) Azulen-1-ylmethylene 297.39 Extended aromatic system; high redox activity due to azulene conjugation
3-(2-Hydroxyethyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one 2-Hydroxyethyl 2-Nitrobenzylidene 322.38 Nitro group enhances electron withdrawal; moderate bioactivity

Key Observations :

  • The 5-methylfuran substituent offers a balance between electron donation (via furan oxygen) and steric hindrance (methyl group), contrasting with nitro or halogenated benzylidenes, which prioritize electron withdrawal .
Electrochemical Behavior

Rhodanine derivatives exhibit redox activity centered on the thioxo-thiazolidinone core. Cyclic voltammetry studies reveal:

  • Ag/AgCl) due to sulfone stabilization of the radical intermediate, comparable to sulfone-containing analogs .
  • Azulene Derivatives: Show a unique oxidation peak at +0.8 V attributed to azulene’s non-alternant hydrocarbon structure, absent in furan or benzylidene derivatives .
  • Nitro-Substituted Derivatives : Exhibit irreversible reduction waves at −0.9 V , correlating with nitro group reduction, a feature absent in the methylfuran-substituted target compound .

Q & A

Q. Optimization strategies :

  • Catalyst selection : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance condensation efficiency .
  • Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Temperature control : Reflux in acetic acid (110–120°C) for 8–12 hours maximizes yield .

Q. Example reaction parameters :

StepReagents/ConditionsYield Range
CondensationAcetic acid, 120°C, 12h60–75%
OxidationmCPBA, CH₂Cl₂, RT80–90%

Which analytical techniques are critical for confirming the structural integrity of this compound?

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR to verify regiochemistry of the thienyl sulfone and furylmethylene groups. For example, the Z-configuration of the exocyclic double bond is confirmed by NOE correlations .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., [M+H]⁺ ion at m/z 428.0521) .
  • HPLC purity analysis : Reverse-phase C18 columns (ACN/water gradient) ensure >95% purity .

How can researchers resolve contradictions in reported biological activity data for thiazolidinone derivatives?

Advanced
Contradictions often arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzymatic sources .
  • Compound stability : Degradation under assay conditions (e.g., pH-sensitive thioxo groups) .

Q. Methodological approaches :

  • Parallel validation : Compare activity in orthogonal assays (e.g., fluorescence-based vs. radiometric) .
  • Stability profiling : Monitor compound integrity via LC-MS during biological testing .
  • Target engagement studies : Use SPR (surface plasmon resonance) to directly measure binding affinity .

What strategies are effective in designing derivatives to enhance target selectivity?

Q. Advanced

  • Structure-activity relationship (SAR) : Modify the tetrahydrothiophene sulfone or furylmethylene groups to reduce off-target effects. For example:
    • Introduce electron-withdrawing groups (e.g., -NO₂) on the furan ring to enhance electrophilic reactivity .
    • Replace the sulfone with a sulfonamide to improve solubility and kinase selectivity .
  • Computational docking : Use Glide or AutoDock to predict binding modes with targets like COX-2 or PPARγ .

What are the key stability considerations for this compound under different pH and temperature conditions?

Q. Basic

  • pH sensitivity : The thioxo group undergoes hydrolysis in alkaline conditions (pH > 8), forming disulfide byproducts. Stability is maintained in buffered solutions (pH 5–7) .
  • Thermal degradation : Store at –20°C in inert atmospheres (N₂ or Ar) to prevent oxidation of the sulfone moiety .

Q. Stability assessment protocol :

ConditionTest MethodOutcome
pH 7.4, 37°CHPLC at 0, 24, 48h<5% degradation over 48h
pH 9.0, RTTLC (silica gel, ethyl acetate)Degradation within 6h

How can computational methods be integrated with experimental data to predict biological interactions?

Q. Advanced

  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess binding stability .
  • Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with Arg240 in PPARγ) .
  • ADMET prediction : Use SwissADME to optimize logP (<5) and reduce hepatotoxicity risks .

Case study : Docking studies revealed that the furylmethylene group occupies a hydrophobic pocket in COX-2, while the sulfone interacts with Ser530 via H-bonding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,1-dioxidotetrahydro-3-thienyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

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